- Enantioselective synthesis of amino acids from ammonia, Nature Catalysis, 2022, 5(6), 571-577

Cas no 90989-12-1 ((2S)-2-aminohex-5-enoic acid)

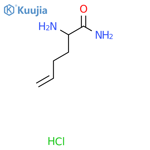

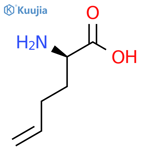

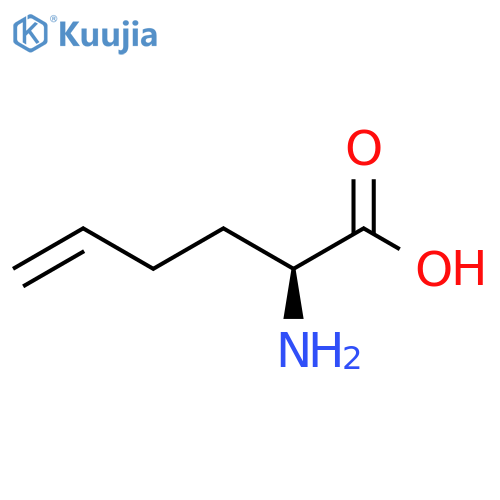

(2S)-2-aminohex-5-enoic acid structure

Nombre del producto:(2S)-2-aminohex-5-enoic acid

Número CAS:90989-12-1

MF:C6H11NO2

Megavatios:129.157041788101

MDL:MFCD08272861

CID:2196875

PubChem ID:11367001

(2S)-2-aminohex-5-enoic acid Propiedades químicas y físicas

Nombre e identificación

-

- (S)- 2-(3’-butenyl)glycine

- (S)-2-Aminohex-5-enoic acid

- (S)-2-(3'-butenyl) glycine

- L-Homoallylglycine

- (2S)-2-Amino-5-hexenoic acid (ACI)

- 5-Hexenoic acid, 2-amino-, (S)- (ZCI)

- (2S)-2-Aminohex-5-enoic acid

- (S)-2-Amino-5-hexenoic acid

- (S)-2-Amino-hex-5-enoic acid

- (2S)-2-aminohex-5-enoic acid

-

- MDL: MFCD08272861

- Renchi: 1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1

- Clave inchi: NPSWHDAHNWWMEG-YFKPBYRVSA-N

- Sonrisas: [C@H](N)(CCC=C)C(=O)O

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 4

Propiedades experimentales

- Denso: 1.064±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: >270 ºC

- Punto de ebullición: 242.0±28.0 ºC (760 Torr),

- Punto de inflamación: 100.2±24.0 ºC,

- Disolución: Dissolution (81 g/l) (25 º C),

(2S)-2-aminohex-5-enoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85801-5g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 5g |

$1572.0 | 2023-09-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48840-1g |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 1g |

¥4076.0 | 2021-09-07 | ||

| Chemenu | CM220574-1g |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95% | 1g |

$468 | 2021-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FL748-250mg |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95+% | 250mg |

1870CNY | 2021-05-08 | |

| Enamine | EN300-85801-0.5g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 0.5g |

$422.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1046902-100mg |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95% | 100mg |

$60 | 2024-06-07 | |

| Chemenu | CM220574-250mg |

(S)-2-Aminohex-5-enoic acid |

90989-12-1 | 95%+ | 250mg |

$174 | 2024-07-20 | |

| Enamine | EN300-85801-0.25g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 0.25g |

$222.0 | 2025-02-21 | |

| Enamine | EN300-85801-1.0g |

(2S)-2-aminohex-5-enoic acid |

90989-12-1 | 95.0% | 1.0g |

$541.0 | 2025-02-21 | |

| Advanced ChemBlocks | P35206-100MG |

(S)-2-Amino-5-hexenoic acid |

90989-12-1 | 95% | 100MG |

$230 | 2023-09-15 |

(2S)-2-aminohex-5-enoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; rt; 50 °C

Referencia

- Asymmetric synthesis, biological activity and molecular docking studies of some unsaturated α-amino acids, derivatives of glycine, allylglycine and propargylglycine, Journal of Molecular Structure, 2020, 1208,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Sulfuric acid magnesium salt (1:1) Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

1.3 Reagents: Benzaldehyde , Sodium hydroxide Solvents: Water

Referencia

- A biocatalytic route to enantiomerically pure unsaturated α-H-α-amino acids, Advanced Synthesis & Catalysis, 2001, 343, 662-674

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt

Referencia

- Methylene analogs of neopetrosiamide as potential antimetastatic agents: solid-supported syntheses using diamino diacids for pre-stapling of peptides with multiple disulfides, Organic Letters, 2021, 23(23), 9216-9220

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 60 °C

Referencia

- Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex, Tetrahedron, 2004, 60(37), 8233-8243

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Catalysts: Cobalt chloride (CoCl2) Solvents: Water ; pH 7.5, 38 °C

1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Dowex 50W-X8

1.2 Reagents: Ammonium hydroxide Catalysts: Aminoacylase ; 24 h, pH 7.5, 38 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Dowex 50W-X8

Referencia

- α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Catalysts: Aminoacylase Solvents: Water ; pH 7.5 - 8, 40 °C

1.2 40 °C → 60 °C

1.2 40 °C → 60 °C

Referencia

- Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability, Journal of the American Chemical Society, 2019, 141(37), 14530-14533

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water

Referencia

- A novel strategy toward [6,5]-bicyclic β-turn dipeptide, Tetrahedron Letters, 2002, 43(37), 6669-6672

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 40 °C

Referencia

- Thiyl Glycosylation of Olefinic Proteins: S-Linked Glycoconjugate Synthesis, Angewandte Chemie, 2009, 48(42), 7798-7802

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Aminoacylase

Referencia

- Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects, European Journal of Medicinal Chemistry, 2018, 145, 790-804

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Monopotassium phosphate Solvents: Water ; 15 min, pH 7.5 - 8, 40 °C

1.2 Catalysts: Aminoacylase

1.2 Catalysts: Aminoacylase

Referencia

- Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides, Chemical Communications (Cambridge, 2018, 54(48), 6196-6199

(2S)-2-aminohex-5-enoic acid Raw materials

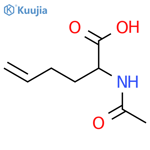

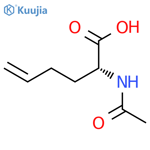

- 2-acetamidohex-5-enoic acid

- 2-Amino-5-hexenamide HCl

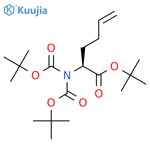

- (2S)-Bis(1,1-dimethylethoxy)carbonylamino-5-hexenoic Acid 1,1-Dimethylethyl Ester

(2S)-2-aminohex-5-enoic acid Preparation Products

(2S)-2-aminohex-5-enoic acid Literatura relevante

-

1. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177

90989-12-1 ((2S)-2-aminohex-5-enoic acid) Productos relacionados

- 941991-19-1(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide)

- 625127-56-2(4-Isoquinolinemethanol, 1,2,3,4-tetrahydro-7-(trifluoromethyl)-)

- 1956385-82-2(tert-butyl N-(4-bromo-3-methylpyridin-2-yl)carbamate)

- 1805258-15-4(5-Chloro-4-cyano-2-(difluoromethyl)-3-fluoropyridine)

- 17648-21-4(1-Propanamine, 3,3,3-trifluoro-N,N-dimethyl-)

- 1314764-22-1(1-(5-fluoro-2-hydroxyphenyl)cyclopropane-1-carbonitrile)

- 67502-94-7(2H-INDOL-2-ONE, 3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-1-METHYL-)

- 65709-28-6(2-(2-Methoxyphenyl)piperazine dihydrochloride)

- 1196395-68-2((5-methoxy-1,2,4-triazin-6-yl)methanamine)

- 2680837-72-1(3-[(3-Methoxyphenyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90989-12-1)(2S)-2-aminohex-5-enoic acid

Pureza:99%

Cantidad:25g

Precio ($):400.0